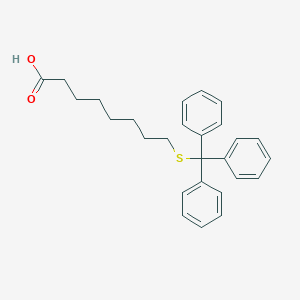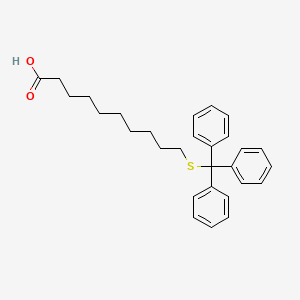
2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyrrolidine-2,5-dione moiety and a tritylthio group attached to an undecanoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate typically involves a multi-step process. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with 11-(tritylthio)undecanoic acid under specific reaction conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tritylthio group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tritylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use as anticonvulsants and analgesics. Research has shown promising results in preclinical models, indicating its potential for further development .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability and prevents seizure activity . Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)decanoate
- 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)dodecanoate
- 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)tetradecanoate
Comparison: Compared to its analogs, 2,5-Dioxopyrrolidin-1-yl 11-(tritylthio)undecanoate exhibits unique properties due to the length of its undecanoate chain. This length influences its solubility, reactivity, and biological activity. For example, the undecanoate chain provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and improving its pharmacokinetic profile .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-tritylsulfanylundecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO4S/c36-31-25-26-32(37)35(31)39-33(38)24-16-5-3-1-2-4-6-17-27-40-34(28-18-10-7-11-19-28,29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-15,18-23H,1-6,16-17,24-27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQPKMIMKUXJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8168751.png)













